molecular formula C12H19NO3 B13069107 tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate

tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate

Cat. No.: B13069107
M. Wt: 225.28 g/mol
InChI Key: SICOGNDJJMZZND-VIFPVBQESA-N
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Description

tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate: is a chemical compound with the molecular formula C12H19NO3 It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system fused with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the carbamate to the ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the construction of complex molecules and the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its spirocyclic core can impart desirable properties such as increased metabolic stability and improved binding affinity to biological targets .

Industry: The compound’s applications in industry include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure can enhance the compound’s ability to interact with these targets through unique spatial arrangements and electronic properties .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate is unique due to its specific stereochemistry and the position of the carbamate group. This distinct structure can result in different reactivity and biological activity compared to similar compounds. Its spirocyclic core also contributes to its stability and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl N-[(7S)-2-oxospiro[3.3]heptan-7-yl]carbamate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-5-12(9)6-8(14)7-12/h9H,4-7H2,1-3H3,(H,13,15)/t9-/m0/s1

InChI Key

SICOGNDJJMZZND-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC12CC(=O)C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(=O)C2

Origin of Product

United States

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